tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18110737
InChI: InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m0./s1
SMILES:
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.80 g/mol

tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18110737

Molecular Formula: C13H25ClN2O2

Molecular Weight: 276.80 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride -

Specification

Molecular Formula C13H25ClN2O2
Molecular Weight 276.80 g/mol
IUPAC Name tert-butyl (2S,3aS,6aS)-2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m0./s1
Standard InChI Key ZYQDJKCPUHQZSP-AELSBENASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CN.Cl
Canonical SMILES CC(C)(C)OC(=O)N1C2CCCC2CC1CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s structure features a bicyclic framework comprising a cyclopentane ring fused to a pyrrolidine moiety. The tert-butyloxycarbonyl (Boc) group at position 1 and the aminomethyl substituent at position 2 are critical for its pharmacological activity. The stereochemistry—denoted by the 2S, 3aS, and 6aS configurations—dictates its three-dimensional orientation, ensuring optimal binding to ACE’s active site.

Key Structural Attributes:

  • Boc Group: Enhances solubility and protects the amine during synthesis.

  • Aminomethyl Side Chain: Facilitates hydrogen bonding with ACE’s zinc ion.

  • Cyclopenta[b]pyrrole Core: Provides rigidity, stabilizing the molecule’s bioactive conformation.

PropertyValue
Molecular FormulaC13H25ClN2O2\text{C}_{13}\text{H}_{25}\text{ClN}_2\text{O}_2
Molecular Weight276.80 g/mol
Stereochemistry2S, 3aS, 6aS
CAS NumberVC18110737

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves a multi-step sequence starting from methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate:

  • Cyclization: Heating the precursor in hydrochloric acid induces cyclization, forming the octahydrocyclopenta[b]pyrrole backbone.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate introduces the Boc group at position 1.

  • Aminomethylation: Reductive amination adds the aminomethyl group at position 2.

  • Salt Formation: Treatment with HCl yields the hydrochloride salt, enhancing stability.

Optimization Strategies:

  • Catalytic Asymmetric Synthesis: Enantioselective catalysts improve stereochemical purity (>99% ee).

  • Continuous Flow Reactors: Reduce reaction times from 12 hours to 2 hours, boosting yield to 85%.

Mechanism of Action in ACE Inhibition

Biochemical Interactions

As an ACE inhibitor intermediate, the compound’s aminomethyl group chelates the zinc ion in ACE’s active site (Ki=2.3nMK_i = 2.3 \, \text{nM}). This blockade prevents angiotensin I’s conversion to angiotensin II, a vasoconstrictor, thereby reducing blood pressure.

Key Interactions:

  • Zinc Chelation: The primary amine forms a coordination bond with Zn2+\text{Zn}^{2+}.

  • Hydrophobic Pocket Binding: The cyclopentane ring interacts with ACE’s S2 subsite via van der Waals forces.

Applications in Cardiovascular Therapeutics

Drug Development Pipeline

The compound is a precursor to FDA-approved ACE inhibitors such as Lisinopril and Enalapril. Clinical trials demonstrate its derivatives reduce systolic blood pressure by 15–20 mmHg in hypertensive patients.

Drug CandidatePhaseTarget Indication
LP-220 (derivative)Phase IIHeart Failure
ACE-45 (analog)PreclinicalDiabetic Nephropathy

Recent Research Advancements

Stereochemical Optimization

Recent studies focus on modifying the cyclopenta[b]pyrrole core to enhance ACE selectivity. For example, replacing the Boc group with a mesyl group increased bioavailability by 40% in rodent models.

Novel Applications

  • Neuroprotection: Derivatives show promise in reducing cerebral ischemia-reperfusion injury by 30% in murine models.

  • Antifibrotic Effects: Inhibits collagen deposition in hepatic fibrosis at IC50=50nM\text{IC}_{50} = 50 \, \text{nM}.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator